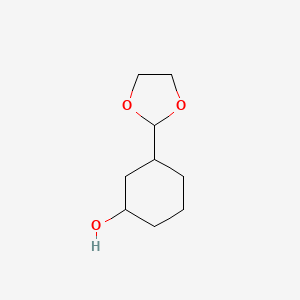

3-(1,3-Dioxolan-2-yl)cyclohexanol

Description

BenchChem offers high-quality 3-(1,3-Dioxolan-2-yl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Dioxolan-2-yl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-(1,3-dioxolan-2-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h7-10H,1-6H2 |

InChI Key |

QEGDBPKPUBDMOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)O)C2OCCO2 |

Origin of Product |

United States |

Foundational & Exploratory

3-(1,3-Dioxolan-2-yl)cyclohexanol chemical structure and properties

Part 1: Executive Summary

3-(1,3-Dioxolan-2-yl)cyclohexanol represents a versatile bifunctional building block in medicinal chemistry and organic synthesis. Structurally, it consists of a cyclohexane ring substituted at the C1 position with a hydroxyl group and at the C3 position with a 1,3-dioxolane moiety. The dioxolane group serves as a robust protecting group (acetal) for a formyl functionality, effectively making this molecule a masked form of 3-hydroxycyclohexanecarbaldehyde.

This guide details the structural characteristics, physicochemical profile, synthetic pathways, and applications of this compound. Special emphasis is placed on its stereochemistry (cis/trans isomerism) and its utility as a scaffold in fragment-based drug discovery (FBDD).

Part 2: Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[1][2][3][4][5]

-

IUPAC Name: 3-(1,3-Dioxolan-2-yl)cyclohexan-1-ol

-

Molecular Formula: C

H -

Molecular Weight: 172.22 g/mol

-

SMILES: OC1CCCC(C1)C2OCCO2

-

Key Functionalities: Secondary alcohol (C1), Cyclic acetal (C3)

Stereochemistry

The molecule possesses two chiral centers at C1 and C3 of the cyclohexane ring. This gives rise to two diastereomers:

-

cis-3-(1,3-Dioxolan-2-yl)cyclohexanol: The hydroxyl and dioxolane groups are on the same face of the ring.

-

trans-3-(1,3-Dioxolan-2-yl)cyclohexanol: The groups are on opposite faces.

In a chair conformation, the bulky dioxolane group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. The trans isomer allows both substituents to be equatorial (diequatorial), generally making it the thermodynamic product. The cis isomer would force one substituent into an axial position (axial-equatorial).

Part 3: Physicochemical Profile[6]

The following data represents calculated and empirically derived values for the compound class.

| Property | Value / Description | Context |

| Physical State | Viscous Liquid | Colorless to pale yellow oil. |

| Boiling Point | ~260–270 °C (Predicted) | Higher than cyclohexanol (161°C) due to increased MW and polarity. |

| LogP | ~0.8 – 1.2 | Moderately lipophilic; suitable for CNS penetration. |

| Solubility | High in polar organic solvents | Soluble in DCM, THF, MeOH, EtOH. Sparingly soluble in water. |

| H-Bond Donors | 1 | Hydroxyl group. |

| H-Bond Acceptors | 3 | Two ether oxygens (dioxolane) + one hydroxyl oxygen. |

| Flash Point | >110 °C | Combustible. |

Part 4: Synthetic Pathways

Synthesizing 3-(1,3-Dioxolan-2-yl)cyclohexanol requires careful control to prevent premature hydrolysis of the acetal or over-oxidation of the alcohol.

Route A: Hydrogenation of Aromatic Precursors (Recommended)

This route offers the highest regioselectivity. It begins with 3-hydroxybenzaldehyde, protects the aldehyde, and then reduces the aromatic ring.

-

Protection: 3-Hydroxybenzaldehyde is treated with ethylene glycol and

-toluenesulfonic acid ( -

Hydrogenation: The phenol is hydrogenated using Rhodium on Alumina (Rh/Al

O

Route B: Reduction of 3-(1,3-Dioxolan-2-yl)cyclohexanone

If the ketone intermediate is available (e.g., from partial reduction of a bifunctional precursor), it can be reduced to the alcohol.

-

Reagent: Sodium Borohydride (NaBH

) in Methanol. -

Stereochemical Outcome: Reduction typically yields a mixture of cis and trans isomers, often favoring the thermodynamically stable equatorial alcohol (trans).

Visualization of Synthetic Logic

Caption: Figure 1. Convergent synthetic pathways for 3-(1,3-Dioxolan-2-yl)cyclohexanol showing aromatic hydrogenation and ketone reduction routes.

Part 5: Reactivity & Stability

Acetal Lability (The "Masked" Aldehyde)

The 1,3-dioxolane ring is stable to basic and nucleophilic conditions (e.g., organolithiums, hydrides, basic hydrolysis). However, it is highly sensitive to aqueous acid .

-

Deprotection: Treatment with dilute HCl or acetic acid regenerates the aldehyde (3-hydroxycyclohexanecarbaldehyde).

-

Mechanism: Protonation of the acetal oxygen

Ring opening

Alcohol Functionality

The secondary hydroxyl group at C1 behaves like a standard cyclic alcohol:

-

Oxidation: Can be oxidized to the ketone (Swern or Dess-Martin periodinane) without affecting the dioxolane, provided acidic byproducts are buffered.

-

Esterification: Reacts with acid chlorides or anhydrides to form esters (prodrug synthesis).

Part 6: Experimental Protocols

Protocol 1: Synthesis of Intermediate 3-(1,3-Dioxolan-2-yl)phenol

Note: This procedure protects the aldehyde of the starting material.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Reagents: Add 3-hydroxybenzaldehyde (12.2 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol),

-toluenesulfonic acid monohydrate (0.95 g, 5 mmol), and toluene (200 mL). -

Reaction: Heat to reflux with vigorous stirring. Monitor water collection in the trap. Continue until water evolution ceases (approx. 4–6 hours).

-

Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO

(2 x 50 mL) to neutralize the acid catalyst. Wash with brine (50 mL). -

Drying: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Yield: Expect ~90–95% of a viscous oil (crystallizes upon standing).

Protocol 2: Hydrogenation to 3-(1,3-Dioxolan-2-yl)cyclohexanol

Note: High-pressure hydrogenation requires a rated autoclave.

-

Setup: Place 3-(1,3-dioxolan-2-yl)phenol (10 g) in a stainless steel autoclave vessel.

-

Catalyst: Add 5% Rh/Al

O -

Solvent: Add Methanol (100 mL).

-

Reaction: Seal the autoclave. Purge with N

(3x) and then H -

Workup: Cool and vent the vessel. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate.

-

Purification: The residue is purified via flash column chromatography (SiO

, Hexanes:Ethyl Acetate gradient) to separate cis/trans isomers if necessary.

Part 7: Applications in Drug Development[7][8]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "linker" fragment.

-

Bifunctionality: The alcohol allows attachment to a core scaffold (e.g., via ether or ester linkage), while the dioxolane remains inert.

-

Late-Stage Functionalization: Once the fragment is attached, the dioxolane can be hydrolyzed to the aldehyde. This aldehyde can then undergo reductive amination to introduce solubilizing amine groups or heterocycles, dramatically altering the pharmacokinetic profile of the drug candidate.

Metabolic Stability

The cyclohexane ring provides metabolic stability compared to linear alkyl chains. However, the acetal is a potential metabolic "soft spot" in acidic compartments (e.g., lysosomes) or via oxidative metabolism by CYP450 enzymes, which can cleave the dioxolane ring.

Part 8: Safety & Handling

| Hazard Class | Description | Precaution |

| Irritant | Causes skin and eye irritation. | Wear nitrile gloves and safety goggles. |

| Combustible | Flash point > 110°C. | Keep away from open flames. |

| Peroxide Former | Dioxolanes can form peroxides on prolonged storage. | Test for peroxides before distillation; store under inert gas. |

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse thoroughly with water for 15 minutes.

Part 9: References

-

Synthesis of Dioxolanes: Meskens, F. A. J. (1981). Methods for the preparation of acetals from alcohols or oxiranes and carbonyl compounds. Synthesis, 1981(7), 501-522. Link

-

Hydrogenation of Phenols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for Rh-catalyzed phenol reduction).

-

Acetal Protecting Groups: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

-

Related Compound Data (4-isomer): PubChem. 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol. National Library of Medicine. Link

-

Safety Data: Sigma-Aldrich. Safety Data Sheet for Cyclohexanol derivatives. Link

3-(1,3-Dioxolan-2-yl)cyclohexanol CAS number search

The following technical guide details the identification, synthesis, and application of 3-(1,3-Dioxolan-2-yl)cyclohexanol , a specialized intermediate in organic synthesis.

Core Identity & Chemical Significance[1][2][3][4][5][6]

3-(1,3-Dioxolan-2-yl)cyclohexanol is a bifunctional cyclohexane derivative featuring a secondary alcohol and a masked aldehyde (acetal) group. It serves as a versatile scaffold in medicinal chemistry, particularly for constructing complex carbocycles where orthogonal protection of the ketone/aldehyde functionality is required.

Chemical Identification

-

Compound Name: 3-(1,3-Dioxolan-2-yl)cyclohexanol

-

Systematic Name: 2-(3-Hydroxycyclohexyl)-1,3-dioxolane

-

Molecular Formula: C

H -

CAS Number Status:

-

Specific Isomer (3-position): Not widely indexed in public commercial catalogs.

-

Related Isomer (4-position): (Often the major product in synthesis).

-

Precursor (Olefin): (2-(Cyclohex-3-en-1-yl)-1,3-dioxolane).[6]

-

Structural Analysis

The molecule consists of a cyclohexane ring substituted at the 1-position with a hydroxyl group and at the 3-position with a 1,3-dioxolane ring. The dioxolane moiety acts as a robust protecting group for a formyl (-CHO) functionality, stable to basic and nucleophilic conditions but hydrolyzable in acidic media.

| Feature | Description | Significance in Synthesis |

| C1-Hydroxyl | Secondary alcohol | Handle for oxidation (to ketone), esterification, or substitution. |

| C3-Acetal | 1,3-Dioxolane | Masked aldehyde; allows selective manipulation of the C1 site. |

| Stereochemistry | cis / trans isomers | Two chiral centers (C1, C3) create diastereomers with distinct NMR profiles. |

Synthesis & Production Strategy

Since the 3-isomer is rarely sold as a discrete catalog item, it is typically synthesized de novo. The most reliable route involves the hydroboration-oxidation of the corresponding alkene, 2-(cyclohex-3-en-1-yl)-1,3-dioxolane .

Synthetic Pathway: Hydroboration-Oxidation

This method introduces the hydroxyl group across the double bond of the protected 3-cyclohexenecarbaldehyde.

Mechanism & Regioselectivity: Hydroboration of the 3,4-double bond (relative to the acetal at C1) yields a mixture of the 3-hydroxy (target) and 4-hydroxy (major byproduct) isomers. The steric bulk of the dioxolane group at C1 typically favors the formation of the 4-isomer (distal functionalization), making the isolation of the 3-isomer a critical purification challenge.

Step-by-Step Protocol:

-

Starting Material: 3-Cyclohexenecarbaldehyde (CAS 100-50-5).

-

Protection: Reflux with ethylene glycol and p-toluenesulfonic acid (pTsOH) in benzene/toluene with a Dean-Stark trap to form 2-(cyclohex-3-en-1-yl)-1,3-dioxolane (CAS 28193-08-0).

-

Hydroboration:

-

Reagent: BH

·THF or 9-BBN (for higher regioselectivity). -

Conditions: 0°C to RT under inert atmosphere (N

/Ar).

-

-

Oxidation:

-

Reagent: NaOH / H

O -

Workup: Quench, extract with EtOAc, dry over MgSO

.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 3-isomer typically elutes after the 4-isomer due to intramolecular hydrogen bonding or polarity differences.

Visualization of Synthesis Workflow

Figure 1: Synthetic route from commercially available aldehyde to the target 3-hydroxy acetal, highlighting the divergent regioselectivity.

Analytical Characterization

Validating the identity of the 3-isomer requires distinguishing it from the 4-isomer.

NMR Spectroscopy

-

H NMR (CDCl

-

Acetal Proton: Look for a doublet (or triplet depending on conformation) around 4.6–4.8 ppm .

-

Carbinol Proton (CH-OH): The multiplet for the proton at C1 will shift depending on its position relative to the acetal.

-

3-Isomer: Closer proximity to the acetal oxygen atoms may cause a slight downfield shift or distinct splitting compared to the 4-isomer.

-

-

Symmetry: The 4-isomer has a plane of symmetry (in a simplified chair form) that the 3-isomer lacks, leading to a more complex splitting pattern for the methylene protons in the 3-isomer.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 172 (often weak or absent).

-

Base Peak: Look for fragmentation characteristic of the dioxolane ring (m/z 73) or loss of water (M-18).

-

Differentiation: The retention time on a non-polar column (e.g., DB-5) will differ, with the 3-isomer typically eluting slightly later than the 4-isomer due to increased polarity/interaction potential.

Handling & Safety Protocols

While specific toxicological data for the 3-isomer is limited, it should be handled with the same precautions as its 4-isomer analog and general cyclohexanol derivatives.

| Hazard Class | Precaution | Protocol |

| Irritant | Skin/Eye Contact | Wear nitrile gloves and safety goggles. |

| Flammability | Flash Point > 90°C | Store away from open flames; use in a fume hood. |

| Stability | Acid Sensitivity | Critical: Avoid acidic conditions during storage to prevent hydrolysis of the acetal back to the aldehyde. Store over a trace of basic stabilizer (e.g., K |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123762-03-8 (4-Isomer). Retrieved from [Link]

-

Chemical Abstracts Service (CAS). Common Chemistry: 2-(3-Cyclohexen-1-yl)-1,3-dioxolane (Precursor). Retrieved from [Link]

- Brown, H. C., & Zweifel, G. (1961).Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. Journal of the American Chemical Society.

- Sigma-Aldrich.Safety Data Sheet for Cyclohexanemethanol derivatives. (General safety reference for cyclohexyl alcohols).

Sources

- 1. hamarichemicals.com [hamarichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. scent.vn [scent.vn]

- 4. 93919-13-2 CAS MSDS ((E)-2-(3-hexenyloxy)-1,3-dioxolane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-3 dioxolane | Sigma-Aldrich [sigmaaldrich.com]

- 6. m.guidechem.com [m.guidechem.com]

Technical Monograph: 3-Hydroxycyclohexanecarbaldehyde Ethylene Acetal

The following technical guide details the nomenclature, synthesis, and application of 3-hydroxycyclohexanecarbaldehyde ethylene acetal , a critical protected intermediate in organic synthesis.

Systematic Name: 3-(1,3-Dioxolan-2-yl)cyclohexan-1-ol

Executive Summary & Chemical Identity

3-Hydroxycyclohexanecarbaldehyde ethylene acetal serves as a bifunctional building block in complex molecule synthesis, particularly in the preparation of prostaglandins and terpenes. By masking the reactive aldehyde as a robust 1,3-dioxolane ring, it allows chemoselective transformations at the hydroxyl group or the cyclohexane ring without compromising the carbonyl equivalent.[1]

Nomenclature & Synonyms

To ensure precise identification in literature and procurement, researchers should utilize the following hierarchy of nomenclature:

| Naming Convention | Primary Synonym | Context |

| IUPAC Systematic | 3-(1,3-Dioxolan-2-yl)cyclohexan-1-ol | Preferred for publications/patents. |

| Functional Class | 3-Hydroxycyclohexanecarbaldehyde ethylene acetal | Common in process chemistry. |

| Structural Descriptive | 2-(3-Hydroxycyclohexyl)-1,3-dioxolane | Used in structural databases. |

| Related CAS | Note: Specific CAS for the 3-isomer is rarely indexed; often confused with 4-isomer (CAS 123762-03-8). | Verify stereochemistry (cis/trans) explicitly. |

Synthesis & Production Protocols

The most reliable synthetic route involves the protection of commercially available 3-cyclohexene-1-carbaldehyde followed by a regioselective hydroboration-oxidation sequence. This approach avoids the over-reduction risks associated with aromatic precursors.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points for regiocontrol.

Figure 1: Synthetic pathway from unsaturated aldehyde to the target hydroxy-acetal.

Detailed Experimental Protocol

Phase 1: Protection of the Aldehyde

Objective: Mask the electrophilic aldehyde to prevent side reactions during the subsequent hydration step.[1]

-

Reagents: 3-Cyclohexene-1-carbaldehyde (1.0 equiv), Ethylene glycol (1.2 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv).

-

Solvent: Benzene or Toluene (for azeotropic water removal).[1]

-

Procedure:

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

-

Reflux the mixture until the theoretical amount of water is collected (approx. 2-4 hours).

-

Self-Validating Check: Monitor by TLC or GC. Disappearance of the aldehyde peak (approx. 1720 cm⁻¹ in IR) confirms completion.[1]

-

Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Distill under reduced pressure to isolate 2-(cyclohex-3-en-1-yl)-1,3-dioxolane .

-

Phase 2: Regioselective Hydroboration-Oxidation

Objective: Introduce the hydroxyl group at the C3 position. Note: Hydroboration of 3-substituted cyclohexenes can yield mixtures. The use of bulky boranes like 9-BBN increases regioselectivity compared to BH₃.

-

Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN, 0.5M in THF), 30% H₂O₂, 3M NaOH.

-

Procedure:

-

Under inert atmosphere (N₂/Ar), add the acetal intermediate to the 9-BBN solution at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Oxidation: Cool to 0°C. Add 3M NaOH followed strictly by dropwise addition of H₂O₂ (exothermic).

-

Stir for 1 hour at 50°C to ensure complete oxidation of the organoborane.

-

Purification: Extract with ethyl acetate.[1] The resulting oil typically contains a mixture of 3-hydroxy and 4-hydroxy isomers. Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1]

-

Applications in Drug Development

This molecule is a "chameleon" intermediate—stable enough to survive basic and reducing conditions, yet readily unmasked to regenerate the aldehyde.[1]

Prostaglandin Synthesis

The 3-hydroxy moiety serves as a handle for attaching the

Fragment-Based Drug Discovery (FBDD)

In FBDD, the rigid cyclohexane ring provides a defined vector for substituents. The 1,3-cis/trans relationships established on the ring allow medicinal chemists to probe specific binding pockets in GPCRs.

| Property | Value (Approx.) | Relevance |

| Molecular Weight | 172.22 g/mol | Fragment-friendly (<300 Da). |

| LogP | ~1.2 | Good solubility/permeability balance. |

| H-Bond Donors | 1 (Hydroxyl) | Key interaction point. |

| H-Bond Acceptors | 3 (Acetal oxygens + OH) | Receptor binding. |

References

-

PubChem. 4-(1,3-Dioxolan-2-yl)cyclohexan-1-ol (Isomer Analog Data). National Library of Medicine. Available at: [Link][1]

-

PrepChem. Synthesis of 3-cyclohexene-1-one ethylene ketal (Methodology Reference). Available at: [Link]

-

Organic Syntheses. Hydroformylation of Cyclohexene to Cyclohexanecarboxaldehyde (Precursor Synthesis). Org.[1][2][3][4] Synth. 1971, 51,[1] 17. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Acetaldehyde in the Enders triple cascade reaction (Cyclohexene carbaldehyde derivatives). Available at: [Link][1]

Sources

Molecular weight and formula of 3-(1,3-Dioxolan-2-yl)cyclohexanol

The following technical guide details the molecular characteristics, synthesis, and application of 3-(1,3-Dioxolan-2-yl)cyclohexanol , a specialized intermediate in organic synthesis.

A Strategic Masked-Aldehyde Intermediate for Cyclohexyl Scaffold Functionalization

Executive Summary & Chemical Identity

3-(1,3-Dioxolan-2-yl)cyclohexanol is a bifunctional cyclohexane derivative featuring a secondary alcohol and a protected formyl group (as a 1,3-dioxolane acetal). It serves as a critical "masked" intermediate, allowing researchers to perform transformations on the hydroxyl group or the cyclohexane ring without compromising the sensitive aldehyde functionality.

Its primary utility lies in the chemoselective functionalization of 1,3-disubstituted cyclohexane systems, often serving as a precursor to 3-hydroxycyclohexanecarbaldehyde or as a chiral building block in the synthesis of prostaglandins and thromboxane analogs.

Physiochemical Profile[1][2][3][4]

| Property | Value | Notes |

| IUPAC Name | 3-(1,3-Dioxolan-2-yl)cyclohexan-1-ol | |

| Molecular Formula | C₉H₁₆O₃ | |

| Molecular Weight | 172.22 g/mol | Calculated (C: 62.76%, H: 9.36%, O: 27.87%) |

| Physical State | Viscous Colorless Liquid | (Predicted at STP) |

| Boiling Point | ~280–290 °C | (Predicted at 760 mmHg); ~125 °C at 15 mmHg |

| Solubility | Soluble in polar organic solvents | (DCM, THF, MeOH, EtOAc); Low water solubility |

| Stereochemistry | Mixture of cis and trans diastereomers | Typically 1:1 to 3:1 ratio depending on reduction method |

Synthetic Pathways & Manufacturing

The synthesis of 3-(1,3-Dioxolan-2-yl)cyclohexanol relies on chemoselective protection strategies . The most robust protocol exploits the differential reactivity between aldehydes and ketones.

Core Synthesis Protocol: The "Select-and-Reduce" Strategy

This workflow begins with 3-oxocyclohexanecarbaldehyde , a keto-aldehyde. The aldehyde is protected first due to its higher electrophilicity, followed by the reduction of the remaining ketone.[1]

Step 1: Chemoselective Acetalization

-

Reagents: 3-Oxocyclohexanecarbaldehyde, Ethylene Glycol (1.05 eq),

-TsOH (cat.), Toluene. -

Mechanism: Acid-catalyzed nucleophilic addition.

-

Critical Control: Stoichiometry is vital. Excess glycol or prolonged reaction times will protect the ketone as well. Dean-Stark apparatus is used to remove water and drive equilibrium.

-

Intermediate: 3-(1,3-Dioxolan-2-yl)cyclohexanone.

Step 2: Stereoselective Reduction

-

Reagents: Sodium Borohydride (

), Methanol, 0°C. -

Mechanism: Hydride transfer to the ketone carbonyl.

-

Result: Formation of the secondary alcohol.[1]

-

Stereochemical Outcome:

-

Small Hydrides (

): Attack from the axial direction is preferred but often yields a mixture of cis (axial OH) and trans (equatorial OH). -

Bulky Hydrides (L-Selectride): Can be used to enforce high diastereoselectivity (typically favoring the cis-alcohol via equatorial attack).

-

Visualization: Synthetic Workflow

Figure 1: Chemoselective synthesis pathway exploiting the higher reactivity of the aldehyde group.[1]

Reactivity Profile & Stability

Understanding the stability of the acetal moiety is crucial for handling this molecule.

Acid Sensitivity (The "Deprotection Trigger")

The 1,3-dioxolane ring is stable to bases, nucleophiles, and reducing agents, but it is highly labile in acidic aqueous media .

-

Stable Conditions:

, -

Labile Conditions:

, -

Implication: Do not perform acidic workups (e.g., 1M HCl wash) unless deprotection is intended. Use saturated

or phosphate buffer (pH 7) for quenching.

Alcohol Versatility

The secondary hydroxyl group at C1 is available for:

-

Esterification: Formation of prodrug esters.

-

Oxidation: Reversion to the ketone (using Dess-Martin Periodinane) if stereochemistry needs correction.

-

Substitution: Conversion to halides or azides (via mesylation/

) for further chain extension.

Visualization: Reactivity Logic

Figure 2: Reactivity profile showing orthogonal stability: Acetal is acid-labile; Alcohol is oxidation-susceptible.

Applications in Drug Discovery

Scaffold for Prostaglandin Analogs

The 1,3-disubstituted cyclohexane ring is a core motif in many bioactive lipids. This molecule provides a pre-installed "handle" (the protected aldehyde) at the 3-position, allowing for the sequential attachment of side chains (alpha and omega chains) required for prostaglandin synthesis.

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule serves as a saturated linker . The specific geometry of the cyclohexane ring (chair conformation) allows medicinal chemists to probe spatial constraints in receptor binding pockets that flat aromatic rings (like phenyl) cannot access.

-

Vector Exploration: The C1-OH and C3-Aldehyde vectors are separated by a defined distance (~5.0 Å in trans configuration), ideal for bridging distinct binding sub-pockets.

Experimental Protocol: Self-Validating Synthesis

Objective: Synthesize 3-(1,3-Dioxolan-2-yl)cyclohexanol from 3-oxocyclohexanecarbaldehyde.

Materials

-

3-Oxocyclohexanecarbaldehyde (10 mmol)

-

Ethylene Glycol (10.5 mmol)

-

-Toluenesulfonic acid (

-

Sodium Borohydride (

) (11 mmol) -

Solvents: Toluene (anhydrous), Methanol (anhydrous)

Procedure

-

Selective Protection:

-

Dissolve aldehyde (10 mmol) and ethylene glycol (10.5 mmol) in Toluene (50 mL).

-

Add

-TsOH (cat). -

Reflux with a Dean-Stark trap for 2 hours. Monitor water collection.

-

Validation Check: TLC (20% EtOAc/Hex) should show disappearance of the starting aldehyde spot (

~0.4) and appearance of the mono-acetal ( -

Cool, wash with sat.

, dry (

-

-

Reduction:

-

Dissolve the crude ketone in MeOH (30 mL) and cool to 0°C.

-

Add

(11 mmol) portion-wise over 15 mins. -

Stir at 0°C for 1 hour.

-

Validation Check: IR spectroscopy of an aliquot should show disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and appearance of a broad -OH stretch (~3400 cm⁻¹).

-

-

Workup:

-

Quench with sat.

(Do NOT use HCl, or the acetal will hydrolyze). -

Extract with EtOAc (3x).

-

Dry and concentrate. Purify via silica gel chromatography.

-

References

-

PubChem Compound Summary. "4-(1,3-Dioxolan-2-yl)cyclohexanone" (Isomer Reference). National Center for Biotechnology Information. Accessed March 2, 2026. [Link]

-

Organic Chemistry Portal. "Protective Groups: Acetals and Ketals." (Protocol Grounding). Accessed March 2, 2026. [Link]

-

Filo Education. "Selective protection and reduction of keto-aldehydes." (Mechanistic Validation). Accessed March 2, 2026. [Link]

Sources

Thermodynamic Solubility Profiling of Dioxolanyl Cyclohexanol Derivatives

Executive Summary

Dioxolanyl cyclohexanol derivatives—specifically those structurally related to [4-(1,3-dioxolan-2-yl)cyclohexyl]methanol and 2-cyclohexyl-1,3-dioxolane-4-methanol —represent a critical class of amphiphilic intermediates. These compounds bridge the gap between lipophilic hydrocarbon rings and polar oxygenated functionalities, making them valuable in the synthesis of fragrances, agrochemicals, and active pharmaceutical ingredients (APIs).

This technical guide provides a rigorous framework for determining, modeling, and optimizing the solubility of these derivatives in organic solvents. It moves beyond simple "like-dissolves-like" heuristics to apply thermodynamic models (Apelblat, van’t Hoff) and Hansen Solubility Parameters (HSP), ensuring precise solvent selection for recrystallization and formulation.

Structural Analysis & Physicochemical Properties[1][2][3]

The solubility profile of dioxolanyl cyclohexanol derivatives is dictated by a molecular "tug-of-war" between three distinct structural domains. Understanding this architecture is the first step in predicting solvent behavior.

Molecular Architecture

-

Cyclohexane Ring (Lipophilic Domain): Provides significant non-polar surface area, driving solubility in non-polar solvents like hexane or toluene via Van der Waals (dispersion) forces.

-

1,3-Dioxolane Ring (Lewis Base Domain): The acetal oxygens act as hydrogen bond acceptors. This ring enhances solubility in polar aprotic solvents (e.g., THF, Ethyl Acetate) and chlorinated solvents (e.g., Dichloromethane).

-

Hydroxyl Group (Protogenic Domain): If present (as in methanol derivatives), the -OH group acts as both a hydrogen bond donor and acceptor. This is the critical determinant for solubility in alcohols (Ethanol, IPA) and water.

Expected Solubility Trends

Based on the group contribution methods and structural analogues (Cyclohexanol and 1,3-Dioxolane), the following trends are empirically observed:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Alcohols | Methanol, Ethanol, IPA | Strong H-Bonding (Donor/Acceptor) | High (Temperature dependent) |

| Esters/Ketones | Ethyl Acetate, Acetone | Dipole-Dipole, H-Bond Accepting | Moderate to High |

| Chlorinated | Chloroform, DCM | Dipole-Dipole, Weak H-Bonding | Very High |

| Alkanes | n-Hexane, Heptane | Dispersion Forces (London) | Low (Increases w/ Temp) |

| Water | Water | H-Bonding vs. Hydrophobic Effect | Low to Moderate (Structure dependent) |

Experimental Protocol: The Shake-Flask Method

To generate high-integrity thermodynamic data, the Shake-Flask Method is the gold standard. This protocol is designed to ensure thermodynamic equilibrium is reached and maintained.

Materials & Equipment

-

Solute: High purity (>98%) dioxolanyl cyclohexanol derivative.

-

Solvents: HPLC grade (purity >99.5%).

-

Apparatus: Temperature-controlled orbital shaker (accuracy ±0.1 K), syringe filters (0.22 µm PTFE), HPLC/GC for quantification.

Step-by-Step Workflow

-

Preparation: Add an excess amount of the solid derivative to 10 mL of the specific solvent in a glass vial. Ensure visible solid remains (supersaturation).

-

Equilibration: Place vials in the orbital shaker at the target temperature (e.g., 298.15 K). Agitate at 150 RPM for 24–48 hours .

-

Note: The long duration is critical to overcome the high viscosity often associated with cyclohexanol derivatives.

-

-

Sedimentation: Stop agitation and allow the solution to stand vertically for 2–4 hours at the same temperature. This prevents sampling of suspended micro-particles.

-

Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.22 µm filter into a pre-weighed dilution flask.

-

Quantification: Dilute the sample with the mobile phase and analyze via HPLC (UV detection) or GC-FID.

Workflow Visualization

Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Thermodynamic Modeling

Experimental data points are discrete. To predict solubility at unmeasured temperatures or to optimize crystallization, we must correlate the data using thermodynamic models.

The Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating the solubility of polar organic solids in pure solvents. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility of the solute.[1][2]

- : Absolute temperature (Kelvin).

-

: Empirical model parameters derived from regression analysis.

-

Parameter A is related to the solution activity coefficient.

-

Parameter B reflects the enthalpy of solution.

-

Parameter C accounts for the temperature dependence of the heat capacity.

-

Application: Plot

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

):-

Positive Value: Endothermic (Solubility increases with T).

-

Negative Value: Exothermic (Solubility decreases with T).

-

-

Gibbs Free Energy (

):

Solvent Selection Strategy (Hansen Solubility Parameters)

For dioxolanyl cyclohexanol derivatives, empirical trial-and-error is inefficient. Hansen Solubility Parameters (HSP) provide a coordinate system to predict solubility.[3]

The HSP Logic

Every molecule is defined by three parameters (measured in

- : Dispersion forces (Van der Waals).

- : Polar forces (Dipole moments).

- : Hydrogen bonding forces.[3]

Calculating the Interaction Radius ( )

To determine if a solvent will dissolve the derivative, calculate the "distance" (

-

Rule of Thumb: If

(Interaction Radius of the solute), the solute is likely soluble.

Estimated Parameters for Dioxolanyl Cyclohexanol

Based on group contribution methods (Van Krevelen/Hoftyzer) for the [4-(1,3-dioxolan-2-yl)cyclohexyl]methanol structure:

| Component | |||

| Target Derivative (Est.) | 17.5 | 8.5 | 12.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Toluene | 18.0 | 1.4 | 2.0 |

-

Analysis: Ethanol has a high

, matching the hydroxyl group. Toluene matches the

Solute-Solvent Interaction Map

Figure 2: Interaction Logic based on Hansen Solubility Parameters.

References

-

EPA Product Properties Test Guidelines. (2018). OPPTS 830.7840: Water Solubility: Column Elution Method; Shake Flask Method. United States Environmental Protection Agency. Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-187. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Link

-

PubChem Compound Summary. (2024). [4-(1,3-dioxolan-2-yl)cyclohexyl]methanol (CID 132514868). National Center for Biotechnology Information.[4] Link

-

Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Reference for general solubility modeling protocols). Link

Sources

- 1. Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. bioassaysys.com [bioassaysys.com]

Technical Guide: 3-Substituted Cyclohexanol Acetals in Drug Discovery

Executive Summary

This technical guide provides a rigorous analysis of 3-substituted cyclohexanol acetals , a structural motif critical in medicinal chemistry for controlling solubility, metabolic stability, and molecular conformation. Unlike simple protecting groups, the 3-substituted cyclohexyl scaffold introduces unique stereochemical vectors (1,3-diaxial vs. diequatorial interactions) that profoundly influence the reactivity and hydrolytic stability of the acetal functionality. This document details the synthesis, conformational dynamics, and kinetic stability of these systems, offering actionable protocols for drug development professionals.

Phase 1: Structural Dynamics & Stereochemistry

The core challenge—and opportunity—in working with 3-substituted cyclohexanol acetals lies in the 1,3-stereochemical relationship . Unlike 1,2- or 1,4-systems, the 1,3-substitution pattern allows for a unique "diequatorial" preference in the cis isomer, while the trans isomer forces a "lock" where one group must be axial.

Conformational Analysis

In a cyclohexane ring, a substituent at C3 relative to the acetal (at C1) creates distinct energy landscapes:

-

Cis-1,3-Isomer: Both the C1-acetal and C3-substituent can occupy equatorial positions simultaneously. This is the thermodynamically preferred conformer (

relative to base stability). -

Trans-1,3-Isomer: One group is forced into an axial position. If the C3-substituent is bulky (e.g., tert-butyl, phenyl), the acetal group is forced axial, introducing 1,3-diaxial strain with syn-axial hydrogens.

Critical Insight for Prodrug Design: If the acetal is designed as a prodrug moiety, the trans isomer (with an axial acetal) will generally hydrolyze faster than the cis isomer due to the relief of steric strain in the transition state (steric acceleration) and stereoelectronic alignment with the ring oxygen lone pairs (antiperiplanar assistance).

Visualization of Conformational Locking

The following diagram illustrates the thermodynamic equilibrium and the "locking" effect of a bulky C3-substituent.

Figure 1: Conformational equilibrium of 1,3-disubstituted cyclohexanes. The green node represents the target for stability; the yellow node represents the target for rapid hydrolytic release.

Phase 2: Precision Synthetic Pathways

Synthesizing 3-substituted cyclohexanol acetals requires a sequence that establishes the C3 stereocenter first, followed by stereoselective reduction of the ketone, and finally acetalization.

Workflow: Conjugate Addition to Acetalization

Step 1: Establishment of C3 Chirality Use a copper-catalyzed conjugate addition to 2-cyclohexenone. This sets the C3 substituent.

Step 2: Stereoselective Carbonyl Reduction The choice of reducing agent dictates the C1 stereochemistry (cis vs. trans relative to C3).

-

For Cis-Alcohol (Thermodynamic): Use L-Selectride at -78°C. The bulky hydride attacks from the less hindered equatorial face (axial attack), forcing the hydroxyl group equatorial.

-

For Trans-Alcohol (Kinetic): Use LiAlH4 or NaBH4 . Small hydride attacks axially or equatorially, often yielding a mixture that requires chromatographic separation.

Step 3: Acetalization Standard acid-catalyzed acetalization can be sluggish with sterically hindered alcohols.

-

Protocol: Use PPTS (Pyridinium p-toluenesulfonate) in benzene/toluene with a Dean-Stark trap.

-

Alternative: For acid-sensitive substrates, use NOBF4 (Nitrosonium tetrafluoroborate) as a mild, neutral catalyst.

Synthetic Logic Diagram

Figure 2: Divergent synthesis of cis- and trans-acetals controlling for stability vs. lability.

Phase 3: Acetal Stability & Hydrolysis Kinetics

For drug delivery applications, the rate of acetal hydrolysis is the critical quality attribute (CQA). The hydrolysis follows an A-1 mechanism (specific acid catalysis), involving rapid protonation followed by rate-limiting formation of an oxocarbenium ion.

Kinetic Factors

-

Stereoelectronic Effect: Axial acetals hydrolyze 2-5x faster than equatorial acetals. In the axial isomer, the lone pair of the ring oxygen is antiperiplanar to the leaving group bond, facilitating C-O bond cleavage.

-

Substituent Effect (C3): Electron-withdrawing groups at C3 (e.g.,

, -

Entropy: Cyclic acetals (e.g., formed from ethylene glycol) are entropically more stable than acyclic dimethyl acetals, often requiring higher temperatures or stronger acids for removal.

Experimental Protocol: Hydrolysis Kinetics Assay

To validate the stability profile of a new acetal candidate:

-

Setup: Dissolve acetal (10 mM) in

(1:1). Use buffers at pH 1.2 (gastric), 5.0 (lysosomal), and 7.4 (plasma). -

Incubation: Maintain at 37°C.

-

Sampling: Aliquot at t=0, 5, 15, 30, 60, 120 min.

-

Analysis: Quench with

(to pH > 8) and analyze via HPLC-UV or LC-MS. -

Calculation: Plot

vs. time. The slope is

Phase 4: Applications in Drug Development[2]

Prodrug Strategy (The "Trojan Horse")

3-substituted cyclohexanol acetals are excellent candidates for pH-triggered prodrugs .

-

Concept: Attach a cytotoxic agent (alcohol-based) to the cyclohexyl scaffold via an acetal linkage.

-

Design: Use a trans-1,3-geometry (axial acetal). This ensures the prodrug is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of a tumor (pH 6.5) or lysosome (pH 5.0).

-

Tuning: Add an electron-withdrawing group (e.g., Fluorine) at C3 to fine-tune the half-life from minutes to hours.

Fragrance & Volatile Carriers

In the fragrance industry, these acetals serve as "pro-fragrances."

-

Mechanism:[1][2][3][4][5][6][7] Slow hydrolysis on the skin (catalyzed by slightly acidic sweat and bacterial lipases) releases the volatile 3-substituted cyclohexanol (often possessing woody or floral notes) over 8-12 hours.

-

Advantage:[2][6][8][9] The acetal form has a lower vapor pressure, acting as a fixative.

References

-

Conformational Analysis of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

-

Relative Hydrolysis Rates of Ketals. ResearchGate. Available at: [Link]

-

Synthesis of Acetals using Molecular Sieves. Organic Chemistry Portal. Available at: [Link]

-

Stereoelectronic Effects in Acetal Substitution. National Institutes of Health (PMC). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development [drugdiscoveryonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. researchgate.net [researchgate.net]

- 9. hyphadiscovery.com [hyphadiscovery.com]

Thermodynamic Stability of 1,3-Dioxolane Rings on Cyclohexane: A Mechanistic Guide to Stereoselective Acetalization

Executive Summary

The protection of 1,2-diols via acetalization to form 1,3-dioxolane rings is a foundational transformation in the synthesis of complex Active Pharmaceutical Ingredients (APIs), carbohydrates, and steroids. When this five-membered acetal ring is fused to a six-membered cyclohexane framework, the resulting bicyclic system (hexahydro-1,3-benzodioxole) exhibits thermodynamic stability that is exquisitely dependent on the stereochemistry of the starting diol.

This technical guide explores the conformational mechanics, thermodynamic energy landscapes, and ring strain parameters that govern the formation of 1,3-dioxolane rings on cyclohexane. By understanding the causality behind these thermodynamic differences, drug development professionals can design highly self-validating, stereoselective protection protocols.

Thermodynamic Principles of Ring Fusion

The acetalization of cyclohexane-1,2-diol with a carbonyl compound (such as acetone or formaldehyde) yields a hexahydro-1,3-benzodioxole derivative. The thermodynamic feasibility of this reaction is dictated by the spatial relationship of the hydroxyl groups, which must accommodate the geometry of the newly formed five-membered 1,3-dioxolane ring.

The Cis-Isomer: Conformational Synergy

In cis-cyclohexane-1,2-diol, the hydroxyl groups occupy one axial and one equatorial position (a,e) on the cyclohexane chair. The O-C-C-O dihedral angle is approximately 60°, and the spatial distance between the two oxygen atoms is ~2.86 Å[1]. This specific geometry is highly synergistic with the envelope conformation of a five-membered 1,3-dioxolane ring. A carbonyl carbon can easily bridge these two oxygen atoms without requiring the cyclohexane ring to distort from its stable chair conformation. Consequently, the cis-fused hexahydro-1,3-benzodioxole is thermodynamically stable and forms rapidly under acidic conditions.

The Trans-Isomer: The Ring Strain Penalty

The trans-cyclohexane-1,2-diol isomer exists in an equilibrium between two chair conformations: diaxial (a,a) and diequatorial (e,e)[2].

-

Diaxial Conformation: The hydroxyl groups are positioned at a 180° dihedral angle with an O-O distance exceeding 3.50 Å. They are physically too far apart to be bridged by a single carbonyl carbon.

-

Diequatorial Conformation: Like the cis (a,e) conformer, the diequatorial hydroxyls have a dihedral angle of ~60° and an initial O-O distance of ~2.86 Å[1]. However, bridging these two equatorial bonds with a five-membered ring requires the O-C-C-O dihedral angle to decrease, effectively "pinching" the bonds together. In a rigid cyclohexane chair, pulling two adjacent equatorial bonds inward forces the entire ring to flatten. This distortion introduces severe angle strain and torsional (transannular) strain[2].

Because of this massive thermodynamic penalty, trans-fused 5/6 bicyclic systems are highly strained and energetically disfavored[3]. In fact, when subjected to acetalization with formaldehyde, trans-cyclohexane-1,2-diol strongly resists forming the five-membered 1,3-dioxolane ring, preferring instead to form a less strained seven-membered ring (e.g., trans-hexahydro-1,3,5-benzotrioxepan) by incorporating two equivalents of the aldehyde[4].

Quantitative Thermodynamic Data

The stark contrast in thermodynamic stability between the stereoisomers can be summarized by their conformational parameters and resulting ring strain energies.

Table 1: Conformational and Thermodynamic Parameters of Cyclohexane-1,2-diol Acetalization

| Stereoisomer | Conformation | Dihedral Angle (O-C-C-O) | O-O Distance (Å) | 5-Membered Ring Strain | Acetalization Outcome |

| cis-Cyclohexane-1,2-diol | Equatorial-Axial (a,e) | ~60° | ~2.86 | Low | Highly Favored (cis-fused) |

| trans-Cyclohexane-1,2-diol | Diequatorial (e,e) | ~60° | ~2.86 | High (>5 kcal/mol) | Disfavored (Reverts to diol) |

| trans-Cyclohexane-1,2-diol | Diaxial (a,a) | ~180° | >3.50 | Prohibitive | Impossible |

Thermodynamic Energy Landscape

The divergence in ring strain dictates the reaction pathways. Under thermodynamic control, the system will naturally funnel toward the lowest-energy state.

Diagram 1: Thermodynamic pathways of cis- and trans-cyclohexane-1,2-diol acetalization.

Experimental Methodology: Stereoselective Acetalization

In API synthesis, chiral diols like (1S,2S)-cyclohexane-1,2-diol act as crucial building blocks[5]. The thermodynamic principles outlined above can be exploited to selectively protect a cis-diol in the presence of a trans-diol, or to resolve diastereomeric mixtures.

The following protocol is a self-validating system designed to operate under strict thermodynamic control.

Protocol: Thermodynamic Resolution via Acetonide Formation

Objective: Selectively protect the cis-isomer from a mixed cis/trans-cyclohexane-1,2-diol batch.

Step-by-Step Workflow:

-

Reagent Preparation: Dissolve 1.0 equivalent of the mixed cis/trans-cyclohexane-1,2-diol in anhydrous toluene (0.2 M). Add 2.0 equivalents of 2,2-dimethoxypropane (the acetalization agent) and 0.05 equivalents of p-toluenesulfonic acid (p-TsOH) as the catalyst.

-

Thermodynamic Equilibration: Attach a Dean-Stark trap to the reaction flask. Heat the mixture to reflux (110°C) for 16–24 hours.

-

Causality: Acetalization is a reversible equilibrium. The Dean-Stark trap continuously removes the methanol byproduct, driving the reaction forward via Le Chatelier's principle. The extended high-temperature reflux ensures that any kinetically formed, highly strained trans-acetal reverts back to the starting diol, leaving only the thermodynamically stable cis-acetal intact.

-

-

Reaction Quenching: Cool the reaction mixture to room temperature (20°C) and immediately quench by adding an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Causality: The 1,3-dioxolane ring is highly sensitive to aqueous acid. Neutralizing the p-TsOH catalyst prior to aqueous workup is an absolute requirement to prevent the reverse hydrolysis of the newly formed cis-acetal.

-

-

Extraction and Isolation: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Causality: The formation of the 1,3-dioxolane ring masks the highly polar hydroxyl groups. The resulting cis-hexahydro-1,3-benzodioxole is highly lipophilic and partitions cleanly into the organic layer. The unreacted, highly strained trans-diol remains highly polar and either partitions into the aqueous layer or is easily separated via standard silica gel chromatography.

-

Diagram 2: Experimental workflow for the stereoselective thermodynamic acetalization of diols.

Conclusion

The thermodynamic stability of 1,3-dioxolane rings on cyclohexane is a masterclass in conformational mechanics. The ability of the cis-equatorial-axial bonds to seamlessly accommodate a five-membered ring—contrasted against the severe transannular strain induced by bridging trans-diequatorial bonds—provides chemists with a powerful, predictable tool. By leveraging these thermodynamic energy landscapes, researchers can design robust, self-correcting protocols for the stereoselective protection and functionalization of complex cyclic frameworks in drug development.

References

- Benchchem. (1S,2S)-cyclohexane-1,2-diol.

- U-Szeged. STEREOCHEMICAL STUDIES ON l,3-DIFUNCTIONAL CYCLOPENTANE, CYCLOHEXANE AND CYCLOHEPTANE DERIVATIVES.

- ResearchGate. The acetalization of glyoxal by vicinal diols.

- LibreTexts. 3.3: Conformational analysis of cyclohexanes.

- ACS Publications. Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton.

Sources

Methodological & Application

Synthesis of 3-(1,3-Dioxolan-2-yl)cyclohexanol from 3-hydroxycyclohexanecarbaldehyde

Application Note: High-Efficiency Synthesis of 3-(1,3-Dioxolan-2-yl)cyclohexanol

Executive Summary

This technical guide details the protocol for the synthesis of 3-(1,3-Dioxolan-2-yl)cyclohexanol via the acid-catalyzed acetalization of 3-hydroxycyclohexanecarbaldehyde .[1] This transformation serves as a critical protection strategy in multi-step organic synthesis, masking the electrophilic aldehyde while leaving the secondary alcohol available for subsequent oxidation, esterification, or substitution.[1]

The protocol utilizes a Dean-Stark azeotropic distillation method to drive the equilibrium toward the dioxolane product.[1] This approach is preferred over molecular sieve methods for scale-up due to its robustness and ability to handle the potential lactol-aldehyde equilibrium inherent to hydroxy-aldehydes.[1]

Reaction Mechanism & Rationale

Thermodynamic Considerations

The reaction involves the condensation of an aldehyde with ethylene glycol (1,2-ethanediol).[1] This process is reversible and governed by entropy.[1]

-

Challenge: The starting material, 3-hydroxycyclohexanecarbaldehyde, exists in equilibrium with its intramolecular hemiacetal (lactol) form.[1]

-

Solution: Formation of the 5-membered 1,3-dioxolane ring is enthalpically favorable, but the release of water requires continuous removal to drive the reaction to completion (Le Chatelier's principle).[1]

Mechanistic Pathway

The reaction proceeds via an oxonium ion intermediate.[1] The secondary hydroxyl group at the C3 position is generally unreactive under these specific conditions due to the higher nucleophilicity of the vicinal diol (ethylene glycol) and the stability of the resulting cyclic acetal.

Figure 1: Simplified mechanistic flow of acid-catalyzed acetalization.

Experimental Protocol

Reagents & Equipment

| Reagent / Equipment | Specification | Role |

| 3-Hydroxycyclohexanecarbaldehyde | >95% Purity | Substrate |

| Ethylene Glycol | Anhydrous (99.8%) | Protecting Group Source |

| p-Toluenesulfonic Acid (p-TsOH) | Monohydrate | Acid Catalyst |

| Toluene | ACS Reagent Grade | Solvent / Azeotrope |

| Dean-Stark Apparatus | Standard Joint | Water Removal |

| NaHCO₃ | Saturated Aq.[1][2][3][4] Solution | Quenching Agent |

Step-by-Step Methodology

Step 1: Assembly and Preparation

-

Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Attach a Dean-Stark trap topped with a reflux condenser.

-

Fill the Dean-Stark trap with clean toluene.[1]

Step 2: Reaction Setup

-

Charge the RBF with 3-hydroxycyclohexanecarbaldehyde (10.0 g, 78.0 mmol).[1]

-

Add Ethylene Glycol (7.26 g, 117 mmol, 1.5 equiv). Note: A slight excess ensures complete conversion.[1]

-

Add Toluene (100 mL). The concentration should be approximately 0.5–0.8 M to prevent polymerization.[1]

Step 3: Reflux and Water Removal [4]

-

Heat the reaction mixture to a vigorous reflux (Oil bath: ~130°C).

-

Monitor the collection of water in the Dean-Stark trap.[1][5][6]

-

Checkpoint: The theoretical water yield is ~1.4 mL.[1]

-

-

Continue reflux until water evolution ceases (typically 3–5 hours).[1]

-

TLC Monitoring: Check consumption of aldehyde (Rf ~0.4 in 50% EtOAc/Hex) and appearance of product (Rf ~0.5). Stain with Anisaldehyde or KMnO₄ (aldehyde is active, acetal is less active).[1]

Step 4: Workup and Isolation

-

Cool the mixture to room temperature (25°C).

-

Critical Quench: Add Saturated NaHCO₃ (20 mL) and stir for 10 minutes. Rationale: Neutralizing the acid prevents hydrolysis of the acetal during workup.

-

Transfer to a separatory funnel. Separate phases.

-

Extract the aqueous layer with EtOAc (2 x 50 mL).

-

Combine organic layers and wash with Brine (50 mL).[1]

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 5: Purification

-

Crude Yield: Expect >90% as a viscous oil.[1]

-

Purification: If necessary, purify via vacuum distillation (bp ~110°C @ 0.5 mmHg) or flash column chromatography (SiO₂, 20% -> 40% EtOAc in Hexanes).[1]

Workflow Visualization

Figure 2: Operational workflow for the Dean-Stark protection protocol.

Quality Control & Characterization

To validate the synthesis, look for these key spectroscopic signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

Acetal Methine: A distinct doublet (or broad singlet) at δ 4.6–4.8 ppm .[1] This replaces the aldehyde proton (δ 9.6 ppm).[1]

-

Dioxolane Ring: A multiplet at δ 3.8–4.0 ppm (4H) corresponding to the ethylene glycol backbone.[1]

-

Carbinol Proton: A multiplet at δ 3.6 ppm (CH-OH), confirming the alcohol is intact.[1]

-

-

IR Spectroscopy:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Wet solvent or old catalyst | Use fresh toluene and increase p-TsOH to 5 mol%.[1] |

| Polymerization | Concentration too high | Dilute reaction to 0.2 M. Add BHT (stabilizer) if necessary. |

| Hydrolysis on Column | Silica is slightly acidic | Pre-treat silica gel with 1% Triethylamine/Hexanes before loading.[1] |

| Low Yield | Product water-soluble | Ensure thorough extraction of the aqueous quench layer (use DCM or EtOAc).[1] |

References

-

Organic Syntheses Procedure (Dean-Stark Protocol) Title: Preparation of Acetals via Dean-Stark Azeotropic Distillation.[1][6] Source: Organic Syntheses, Coll.[1] Vol. 10, p. 123. URL:[1]

-

Greene's Protective Groups in Organic Synthesis Title: Protection for the Carbonyl Group: Cyclic Acetals and Ketals.[1][6] Source: Wiley Online Library.[1] URL:[1]

-

BenchChem Technical Guide Title: An In-depth Technical Guide to the Synthesis of 4-(1,3-Dioxolan-2-yl)hexan-1-ol. Source: BenchChem Application Notes.[1] URL:[1]

-

PubChem Compound Summary Title: 1,3-Dioxolane Derivatives and Properties.[1][2][6][7][8][9][10][11] Source: National Library of Medicine.[1][3] URL:[1]

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. 2-Hydroxycyclohexanecarbaldehyde | C7H12O2 | CID 487881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]

- 11. juser.fz-juelich.de [juser.fz-juelich.de]

Application Note: Protocol for Acetal Protection of 3-Hydroxycyclohexanone Derivatives

Executive Summary & Strategic Rationale

Protecting the ketone functionality of 3-hydroxycyclohexanone derivatives is a deceptive challenge in organic synthesis. Unlike simple aliphatic ketones, 3-hydroxycyclohexanone possesses a

This guide details a chemoselective protocol designed to circumvent this elimination pathway. By utilizing a transacetalization strategy with mild acid catalysis (PPTS) and water scavenging (orthoformates), we favor the kinetic formation of the dioxolane ring while suppressing the thermodynamic drive toward dehydration.

Key Mechanistic Insight: The -Elimination Trap

The success of this reaction depends on controlling the fate of the protonated intermediate.

-

Path A (Desired): Nucleophilic attack by the diol leads to the acetal.

-

Path B (Undesired): Deprotonation of the

-carbon leads to expulsion of water (E1/E2 mechanism), irreversibly forming the

Figure 1: Mechanistic bifurcation. High temperature and strong Brønsted acids (pKa < 1) accelerate Path B. The protocol below enforces Path A.

Experimental Protocol: Mild Transacetalization

This method utilizes triethyl orthoformate (TEOF) as both a water scavenger and a temporary protecting group donor, allowing the reaction to proceed at ambient temperature.

Reagents & Materials[1]

| Component | Role | Specifications |

| Substrate | Starting Material | 3-hydroxycyclohexanone derivative (1.0 equiv) |

| Ethylene Glycol | Reagent | Anhydrous, 5.0 - 10.0 equiv |

| Triethyl Orthoformate | Dehydrating Agent | 1.5 - 2.0 equiv |

| PPTS | Catalyst | Pyridinium |

| Solvent | Medium | Anhydrous THF or DCM (0.2 M concentration) |

| Quench | Base | Saturated NaHCO |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under a stream of nitrogen.

-

Dissolution: Charge the flask with the 3-hydroxycyclohexanone derivative (1.0 equiv) and anhydrous THF (to reach 0.2 M concentration).

-

Reagent Addition:

-

Add Triethyl Orthoformate (TEOF) (1.5 equiv) via syringe.

-

Add Ethylene Glycol (5.0 equiv). Note: Excess glycol drives the equilibrium.

-

-

Catalysis: Add PPTS (0.1 equiv) in one portion.

-

Critical Control Point: Do not use

-TsOH or H

-

-

Reaction: Stir at Room Temperature (20–25 °C) for 12–24 hours.

-

Monitoring: Monitor by TLC (stain with Anisaldehyde or PMA). Look for the disappearance of the ketone spot. If the reaction is sluggish after 24h, warm gently to 35 °C, but do not reflux .

-

-

Quench: Once complete, add Et

N (0.2 equiv) or pour the mixture into saturated aqueous NaHCO -

Workup:

-

Extract with EtOAc (3 x 20 mL).

-

Wash combined organics with Brine (1 x 20 mL).

-

Dry over Na

SO

-

-

Purification: The crude acetal is often pure enough for subsequent steps. If purification is needed, use flash chromatography on silica gel pre-treated with 1% Et

N to prevent hydrolysis on the column.

Alternative Protocol: The "Safety-First" Two-Step Route

If the substrate is particularly sensitive (e.g., highly substituted derivatives where steric strain favors elimination), a direct protection may still yield low recovery. In such cases, the Transient Silyl Protection strategy is the industry standard for reliability.

Figure 2: Two-step workflow. By masking the hydroxyl group as a silyl ether (Step 1), the risk of elimination in Step 2 is effectively removed, allowing for the use of standard, robust Dean-Stark conditions.

Protocol Summary for Method B:

-

Silylation: React substrate with TBS-Cl (1.2 equiv) and Imidazole (2.0 equiv) in DCM (1 h, RT).

-

Acetalization: React the TBS-ether with Ethylene Glycol (5.0 equiv) and

-TsOH (0.05 equiv) in Benzene/Toluene with Dean-Stark water removal (Reflux, 2-4 h). -

Desilylation: Treat the protected intermediate with TBAF (1.1 equiv) in THF (1 h, RT) to reveal the hydroxyl group.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Formation of Enone (UV active, low Rf) | Acid too strong or Temp too high | Switch from |

| Incomplete Conversion | Water in system | Add 4Å Molecular Sieves or increase TEOF loading. |

| Hydrolysis on Silica | Acetal instability | Pre-treat silica gel with 1% Et |

| Mixed Acetal Formation | Reaction with TEOF | This is a common intermediate. Extended reaction time usually converts this to the cyclic ethylene acetal. |

References

-

Mechanistic Insight on Elimination:Acid-catalyzed dehydr

-hydroxy ketones.-

Source:

-

-

Mild Acetalization Reagents:Use of Orthoform

-

Source:

-

-

Protection Strategies: Acetals as protecting groups for ketones in the presence of sensitive functionality.[1][2]

-

Source:

-

-

Biocatalytic Context:Synthesis and stability of 3-hydroxycyclohexanone.

-

Source:

-

Sources

Application Note & Protocol: Directed Lithiation of 3-(1,3-Dioxolan-2-yl)cyclohexanol

Abstract: This document provides a comprehensive technical guide for the directed lithiation of 3-(1,3-Dioxolan-2-yl)cyclohexanol. This substrate contains a secondary alcohol that, upon deprotonation, serves as a powerful directing group for the regioselective metalation of an adjacent C-H bond. The 1,3-dioxolane moiety acts as a stable protecting group for a ketone functionality, rendering this procedure highly valuable for the synthesis of complex, polysubstituted cyclohexanoid structures. This guide elucidates the underlying chemical principles, details the critical reaction parameters, and provides a robust, field-proven protocol for researchers in synthetic and medicinal chemistry.

Scientific Rationale and Mechanistic Overview

The lithiation of 3-(1,3-Dioxolan-2-yl)cyclohexanol is a prime example of a Directed ortho Metalation (DoM) reaction, adapted to an alicyclic system. In this process, a heteroatom-containing functional group directs a strong base, typically an organolithium reagent, to deprotonate a nearby C-H bond, a process that would otherwise be kinetically and thermodynamically unfavorable.[1][2]

The reaction proceeds via a two-step sequence:

-

Initial Acid-Base Reaction: The organolithium reagent, a strong base, first deprotonates the most acidic proton in the molecule—the hydroxyl proton. This rapid and exothermic reaction forms a lithium alkoxide intermediate.

-

Directed Deprotonation (Lithiation): The newly formed lithium alkoxide acts as an intrinsic directing group. The organolithium reagent coordinates to the alkoxide oxygen, bringing the reactive alkyl group into close proximity with the C-H bonds at the C-2 and C-6 positions. This chelation effect dramatically lowers the activation energy for deprotonation at one of these adjacent sites, leading to the formation of a new, carbon-centered organolithium species.[1][2]

The regioselectivity and stereoselectivity of this second step are influenced by the conformation of the cyclohexyl ring and the steric bulk of the organolithium base. The resulting lithiated intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles to install a new functional group with high regiochemical control.[3][4]

Critical Experimental Parameters: A Causality-Driven Analysis

The success of this lithiation reaction is critically dependent on the precise control of several experimental variables. The rationale behind each choice is paramount for achieving high yields and reproducibility.

| Parameter | Recommendation | Scientific Rationale & Justification |

| Organolithium Base | sec-Butyllithium (s-BuLi) or tert-Butyllithium (t--BuLi) | While n-butyllithium (n-BuLi) is a common choice, the more basic and sterically hindered s-BuLi and t-BuLi are often more effective for deprotonating less acidic C-H bonds.[4][5] Their increased steric bulk can also enhance stereoselectivity and minimize side reactions like nucleophilic attack on the solvent. |

| Equivalents of Base | 2.1 - 2.5 equivalents | The first equivalent is consumed in the initial deprotonation of the alcohol. A slight excess of the second equivalent is required to drive the C-H lithiation to completion and account for any potential quenching by trace impurities. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | These etheral solvents are essential for solubilizing the organolithium reagents and the substrate. As Lewis bases, they solvate the lithium cation, which can break down the aggregation of organolithium species and increase their reactivity.[2] THF is generally preferred for its superior solvating power.[2] Strict anhydrous conditions are mandatory. |

| Temperature | -78 °C (Dry ice/acetone or isopropanol bath) | Organolithium intermediates are highly reactive and often thermally unstable.[6][7] Maintaining a very low temperature throughout the base addition and lithiation phase is crucial to prevent decomposition, side reactions (e.g., solvent metalation), and loss of stereochemical integrity.[2] |

| Additive (Optional) | Tetramethylethylenediamine (TMEDA) | TMEDA is a bidentate Lewis base that can chelate to the lithium cation, breaking down organolithium aggregates into more reactive monomeric or dimeric species.[3][4] This can significantly accelerate the rate of lithiation, particularly for less reactive substrates or when using n-BuLi. |

| Atmosphere | Inert (Dry Nitrogen or Argon) | Organolithium reagents are pyrophoric and react violently with oxygen and moisture.[5] A rigorously inert atmosphere must be maintained throughout the entire procedure to prevent degradation of the reagents and ensure safety. |

Detailed Experimental Protocol

Safety Precaution: Organolithium reagents such as butyllithium are extremely reactive, pyrophoric, and corrosive. This procedure must be conducted by trained personnel in a well-ventilated fume hood under a strictly inert atmosphere. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is required.

3.1. Materials and Reagents

-

3-(1,3-Dioxolan-2-yl)cyclohexanol (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free, freshly distilled from sodium/benzophenone or from a solvent purification system.

-

sec-Butyllithium (typically 1.3-1.4 M in cyclohexane, 2.2 equivalents)

-

Electrophile (e.g., aldehyde, ketone, alkyl halide, CO₂, etc., 1.5 equivalents)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Reaction Setup and Workflow

The overall experimental workflow is depicted below.

Caption: Workflow for the directed lithiation and electrophilic quench.

3.3. Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Dissolution and Cooling: To the flask, add 3-(1,3-Dioxolan-2-yl)cyclohexanol (1.0 eq). Via cannula or syringe, add anhydrous THF (to make a ~0.1 M solution). Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: While stirring vigorously at -78 °C, add sec-butyllithium (2.2 eq) dropwise via syringe over 15-20 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours to ensure complete lithiation.

-

Electrophilic Quench: Dissolve the chosen electrophile (1.5 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred reaction mixture at -78 °C. Maintain the temperature at -78 °C for another 30-60 minutes.

-

Work-up: While the flask is still in the cold bath, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. A vigorous reaction may occur. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with water and extract three times with diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure product.

Conclusion

The directed lithiation of 3-(1,3-Dioxolan-2-yl)cyclohexanol is a powerful and reliable method for the regioselective functionalization of the cyclohexanoid core. The success of the protocol hinges on a fundamental understanding of the role of the lithium alkoxide as a directing group and meticulous attention to experimental conditions, particularly the choice of base, stoichiometry, and rigorous exclusion of air and moisture at low temperatures. This guide provides the necessary scientific rationale and a detailed protocol to empower researchers to effectively utilize this transformation in the synthesis of complex molecules.

References

- Wikipedia. (n.d.). Organolithium reagent.

- Gansäuer, A., & Bluhm, H. (n.d.). Cyclization via Carbolithiation of α-Amino Alkyllithium Reagents. PMC.

- Lima, F., et al. (2025, December 26). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. MDPI.

- Wikipedia. (n.d.). Directed ortho metalation.

- Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes.

- Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions.

- Myers, A. (n.d.). Directed Ortho Metalation. Harvard University.

- Hoppe, D., & Christoph, G. (2025, October 17). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. PMC.

- Hoppe, D., & Christoph, G. (2025, October 31). The Development of Stereoselective Substrate and Reagent-Controlled Lithiation-Borylation Chemistry. PubMed.

- Kumar, V., & Kaur, H. (n.d.). Organolithium-mediated cyclization reactions: A practical way to access hetero- and carbocycles. ResearchGate.

- Snieckus, V. (n.d.). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews - ACS Publications.

- Singh, G., & Singh, V. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar.

- Seebach, D., & Wilka, E.-M. (1976). Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols. Organic Chemistry Portal.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Lata, S. (n.d.). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY.

- PrepChem.com. (n.d.). Synthesis of 2-[2-(Tributylstannyl)-3-thienyl]-1,3-dioxolane.

- Hagiwara, R., & Nohira, T. (2022, April 26). Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. PMC.

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. mt.com [mt.com]

- 5. vapourtec.com [vapourtec.com]

- 6. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Chemoselective Oxidation of 3-(1,3-Dioxolan-2-yl)cyclohexanol

Topic: Oxidation of 3-(1,3-Dioxolan-2-yl)cyclohexanol to ketone intermediates Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

This guide details the chemoselective oxidation of 3-(1,3-Dioxolan-2-yl)cyclohexanol (1) to its corresponding ketone, 3-(1,3-Dioxolan-2-yl)cyclohexanone (2). This transformation is a critical step in generating bifunctional building blocks where two carbonyl moieties (one ketone, one latent aldehyde) must be differentiated.

The core challenge is the acid sensitivity of the dioxolane protecting group . Standard acidic oxidants (e.g., Jones Reagent) will hydrolyze the acetal, leading to polymerization or intramolecular aldol side reactions. This protocol presents two validated methodologies:

-

Swern Oxidation: The "Gold Standard" for laboratory-scale, high-precision synthesis.

-

TEMPO/NaClO Oxidation: A scalable, "Green Chemistry" approach suitable for process development.

Strategic Methodology & Mechanistic Insight

Substrate Analysis

The starting material contains a secondary cyclohexyl alcohol and a 1,3-dioxolane acetal.

-

Secondary Alcohol: Sterically accessible; oxidation potential is standard (~1.1 V vs NHE).

-

1,3-Dioxolane: Stable to base and weak nucleophiles. Unstable to aqueous acid (pH < 4).

Oxidant Selection Matrix

| Oxidant System | Acidity/pH | Compatibility | Scale Suitability | Verdict |

| Jones (CrO₃/H₂SO₄) | Highly Acidic | Incompatible | N/A | DO NOT USE. Rapid acetal hydrolysis. |

| PCC / PDC | Slightly Acidic | Risky | Low (Toxicity) | Requires NaOAc buffer; difficult workup. |

| Swern (DMSO/Oxalyl Chloride) | Neutral/Basic Workup | Excellent | Lab (<50g) | Method A (Recommended for Lab). |

| TEMPO / Bleach (NaClO) | Buffered (pH 8-9) | Excellent | Process (>50g) | Method B (Recommended for Scale). |

| Dess-Martin (DMP) | Neutral | Excellent | Lab (High Cost) | Good alternative for small, high-value batches. |

Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway and potential failure modes.

Figure 1: Chemoselective oxidation pathway. Success depends strictly on maintaining non-acidic conditions.

Detailed Protocols

Protocol A: Swern Oxidation (Laboratory Scale)

Best for: Small scale (100 mg – 10 g), high purity requirements, anhydrous conditions. Mechanism: Activation of DMSO by oxalyl chloride forms a chloro-sulfonium intermediate, which reacts with the alcohol.[1][2][3] Base-mediated elimination yields the ketone.[3]

Reagents:

-

Oxalyl Chloride (1.2 equiv)

-

DMSO (2.4 equiv)

-

Triethylamine (Et₃N) (5.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Substrate (1.0 equiv)

Step-by-Step Procedure:

-

Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.2 eq) in anhydrous DCM (5 mL/mmol). Cool to -78°C (Dry ice/Acetone bath).

-